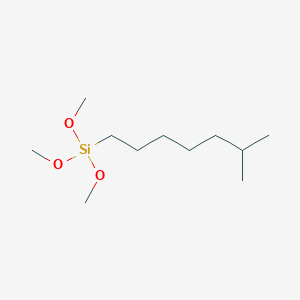

isooctyltrimethoxysilane

Description

Contextualizing Organosilanes within Contemporary Materials Science

Organosilanes represent a versatile class of chemical compounds that serve as a critical bridge between organic and inorganic materials, a role that has positioned them as indispensable tools in modern materials science. zmsilane.comzmsilane.com At their core, these compounds are characterized by a silicon-carbon bond, which provides a stable backbone and the capacity for diverse chemical functionalities. zmsilane.com Their unique molecular structure, typically represented as R-Si(OR')₃, allows them to act as coupling agents, surface modifiers, and crosslinkers, fundamentally enhancing the properties of a wide array of materials. zmsilane.comwacker.comspast.org

Significance of Alkylalkoxysilanes in Tailored Chemical Systems

Within the broader family of organosilanes, alkylalkoxysilanes are a prominent subgroup distinguished by the presence of an alkyl group as the primary organic component. The nature of this alkyl chain, in conjunction with the reactivity of the alkoxy groups, allows for the precise tailoring of surface properties in a variety of chemical systems. cfmats.com The alkyl group, being non-polar, is primarily responsible for imparting hydrophobicity (water repellency) to a surface. gelest.com The length and branching of this alkyl chain can be varied to fine-tune the degree of water repellency and other surface characteristics. For instance, longer or branched alkyl chains can enhance UV and weather resistance. sioresin.com

The alkoxy groups, most commonly methoxy (B1213986) or ethoxy groups, are the reactive sites of the molecule. cfmats.com They undergo hydrolysis in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. unm.edugelest.com These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate to form stable siloxane (Si-O-Si) bonds, effectively grafting the alkyl group onto the surface. zmsilane.comgelest.com The rate of this hydrolysis and condensation can be influenced by the type of alkoxy group, with methoxy groups generally reacting more readily than ethoxy groups. cfmats.com This controlled reactivity is crucial for creating well-defined, durable surface modifications. By carefully selecting the alkyl and alkoxy components, researchers can design alkylalkoxysilanes for specific applications, such as creating breathable waterproof coatings for construction materials or modifying the surface of inorganic powders to improve their compatibility with organic resins. russoindustrial.rusioresin.com

Research Trajectories and Key Challenges for Isooctyltrimethoxysilane

This compound, an alkylalkoxysilane with a branched isooctyl group, is a subject of ongoing research due to its excellent hydrophobic properties and its utility as a coupling agent and surface modifier. archivemarketresearch.com A key area of investigation is its application in the surface modification of nanoparticles. google.com For example, it has been used to modify silica (B1680970) nanoparticles, which can then be incorporated into polymer foams. google.com Research has also explored its use in creating hydrophobic films. iaea.org

Another significant research trajectory for this compound is in the development of high-performance coatings and sealants. archivemarketresearch.com Its ability to impart water repellency makes it valuable for protecting building materials and creating anti-graffiti surfaces. amazonaws.commade-in-china.com Studies have shown that functionalizing surfaces with this compound can significantly increase their hydrophobicity. rsc.org

Despite its promising applications, the widespread use of this compound faces several challenges. Fluctuations in the price of raw materials can impact its cost-effectiveness. archivemarketresearch.com Furthermore, there are environmental considerations related to the manufacturing process and the release of volatile organic compounds (VOCs) during hydrolysis, as methanol (B129727) is a byproduct. archivemarketresearch.comgelest.com Overcoming these hurdles through the development of more efficient and environmentally friendly synthesis and application methods is a key focus of current research. archivemarketresearch.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₆O₃Si |

| Molecular Weight | 234.41 g/mol |

| Appearance | Colorless transparent liquid |

| Purity | ≥97.0% |

| Density (20°C) | 0.887 - 0.9 g/cm³ |

| Boiling Point | 90°C at 10 mmHg |

| Flash Point | 52°C |

| Refractive Index (20°C) | 1.4176 |

Data compiled from multiple sources. sioresin.comgelest.comchemicalbook.com

Applications of this compound in Materials Research| Application Area | Function | Key Benefit |

| Nanoparticle Surface Modification | Surface modifying agent for silica nanoparticles | Improves compatibility with polymer matrices |

| Coatings and Sealants | Hydrophobing agent, component in anti-graffiti coatings | Excellent water repellency and durability |

| Construction Materials | Waterproofing and anti-seepage treatment for cement and stone | Prevents water ingress and salt-induced weathering |

| Adhesives | Adhesion promoter | Enhances bond strength and water resistance |

| Fillers in Composites | Coupling agent | Improves bonding between filler and resin |

Information sourced from various research and industry reports. sioresin.comarchivemarketresearch.comgoogle.comamazonaws.commade-in-china.com

Structure

3D Structure

Properties

Molecular Formula |

C11H26O3Si |

|---|---|

Molecular Weight |

234.41 g/mol |

IUPAC Name |

trimethoxy(6-methylheptyl)silane |

InChI |

InChI=1S/C11H26O3Si/c1-11(2)9-7-6-8-10-15(12-3,13-4)14-5/h11H,6-10H2,1-5H3 |

InChI Key |

LNXYOPZWRXTQOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC[Si](OC)(OC)OC |

Origin of Product |

United States |

Fundamental Reaction Mechanisms of Isooctyltrimethoxysilane

Hydrolysis of Labile Methoxysilane (B1618054) Groups and Silanol (B1196071) Formation

C₈H₁₇Si(OCH₃)₃ + 3H₂O → C₈H₁₇Si(OH)₃ + 3CH₃OH

This conversion from the alkoxysilane to the silanetriol is a critical activation step, as the resulting silanol groups are highly reactive and capable of further condensation reactions. The hydrolysis is a cascade of reactions, and the persistence of monomeric silanetriols is often brief, as the same conditions that promote hydrolysis also encourage subsequent condensation. gelest.com

The rate of hydrolysis of isooctyltrimethoxysilane is significantly influenced by the pH of the environment, with both acidic and basic conditions acting as catalysts. gelest.comunm.edu

Under acidic conditions , the hydrolysis mechanism involves the protonation of an alkoxy group, making it a better leaving group (methanol). gelest.com This is followed by a nucleophilic attack on the silicon atom by a water molecule. researchgate.net The rate of acid-catalyzed hydrolysis is generally rapid. gelest.com For alkoxysilanes in general, the hydrolysis rate increases with the electron-donating nature of the alkyl substituent under acidic conditions, though it is minimally affected by the specific carbon-bonded substituents. gelest.comunm.edu

In basic conditions , the mechanism proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, which leads to the displacement of the methoxy (B1213986) group. unm.edunih.gov While base catalysis is also effective, the rate of hydrolysis is typically slower than under acidic conditions. gelest.com The presence of the bulky isooctyl group can sterically hinder this nucleophilic attack, further influencing the reaction rate. Generally, for alkoxysilanes, any complication or branching of the alkoxy group retards the hydrolysis rate. unm.edu

The table below summarizes the general effects of pH on the hydrolysis of trialkoxysilanes, which is applicable to this compound.

| Catalyst Condition | Mechanism | Relative Rate | Structural Outcome |

| Acidic (e.g., HCl) | Protonation of the methoxy group followed by nucleophilic attack by water. gelest.com | Fast gelest.com | Favors the formation of linear or weakly branched polymer chains. unm.edu |

| Basic (e.g., NH₃) | Direct nucleophilic attack by hydroxide ions on the silicon atom. unm.edu | Slower than acidic catalysis gelest.com | Tends to produce more highly branched, colloidal-like particles. unm.edu |

The presence of water is essential for the hydrolysis of this compound to proceed. The concentration of water can influence the extent and rate of silanol formation. researchgate.net In environments with a high concentration of water, the equilibrium of the hydrolysis reaction is shifted towards the formation of silanol groups. nih.gov

The hydrolysis process is stepwise, with the three methoxy groups being replaced by hydroxyl groups sequentially. The rate of hydrolysis for each subsequent methoxy group can be influenced by the electronic effects of the already formed silanol groups. unm.edu The generation of silanols in an aqueous solution is a dynamic process, with hydrolysis and condensation occurring concurrently. gelest.comnih.gov The solubility of the long-chain this compound in aqueous solutions can be limited, which may affect the kinetics of hydrolysis by influencing the accessibility of water to the methoxysilane groups. gelest.com

Condensation Reactions and Oligomerization Processes

Following the initial hydrolysis, the newly formed reactive silanol groups can undergo condensation reactions with other silanols or with remaining methoxy groups. This process leads to the formation of oligomers and, eventually, a polymeric network.

The condensation reaction results in the formation of stable siloxane bonds (Si-O-Si), which form the backbone of the resulting polymeric structure. nih.gov This can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. (R-Si(OH)₂) - OH + HO - (Si(OH)₂-R) → (R-Si(OH)₂) - O - (Si(OH)₂-R) + H₂O

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol (B129727). (R-Si(OH)₂) - OH + CH₃O - (Si(OH)₂-R) → (R-Si(OH)₂) - O - (Si(OH)₂-R) + CH₃OH

These condensation reactions are also subject to acid or base catalysis. unm.edu The catalysts that accelerate hydrolysis typically also accelerate condensation. gelest.com

The continuous formation of siloxane linkages leads to the growth of oligomeric and then polymeric structures. The structure of the final polysiloxane network is highly dependent on the reaction conditions, particularly the pH and the water-to-silane ratio. unm.edu

Under acidic conditions , where hydrolysis is generally faster than condensation, the formation of silanol-rich species is favored, which then slowly condense to form less branched, more linear or randomly branched polymeric networks. unm.eduresearchgate.net This is often described as favoring a pathway that leads to extended chains before significant cross-linking occurs. gelest.com

Conversely, under basic conditions , condensation rates are typically faster relative to hydrolysis. This leads to the rapid condensation of any formed silanols, resulting in more compact, highly branched, and cross-linked structures, often described as colloidal or particulate networks. unm.edu

The following table outlines the influence of catalytic conditions on the resulting polymeric network.

| Catalytic Condition | Relative Reaction Rates | Resulting Network Structure |

| Acidic | Hydrolysis > Condensation researchgate.net | Weakly branched, linear-like polymeric networks unm.edu |

| Basic | Condensation > Hydrolysis nih.gov | Highly branched, dense, colloidal-like particles unm.edu |

Interfacial Bonding with Inorganic Substrates

A primary application of this compound is to modify the surface of inorganic materials such as glass, minerals, and metals. This is achieved through the formation of covalent bonds between the silane (B1218182) and the substrate.

The process begins with the hydrolysis of the methoxysilane groups to silanols, as described previously. These silanol groups can then interact with hydroxyl groups present on the surface of most inorganic substrates (e.g., Si-OH on silica (B1680970) or M-OH on metal oxides). researchgate.net

Initially, hydrogen bonds form between the silanol groups of the isooctylsilanetriol and the hydroxyl groups of the substrate. researchgate.net With the removal of water, typically through drying or curing, a condensation reaction occurs, forming covalent Si-O-Substrate or Si-O-Metal linkages. researchgate.net This process anchors the isooctylsilane molecule to the surface. It is generally understood that not all three silanol groups bond to the surface; typically one or two bonds are formed with the substrate, while the remaining silanols can condense with adjacent silane molecules, forming a cross-linked polysiloxane layer on the surface. researchgate.net The non-polar isooctyl groups are oriented away from the hydrophilic inorganic surface, creating a new, hydrophobic surface.

Covalent Linkage Formation through Condensation with Surface Hydroxyl Groups

The primary mechanism by which this compound forms a stable and durable bond with a substrate is through a multi-step hydrolysis and condensation reaction. This process results in the formation of covalent siloxane (Si-O-Substrate) bonds. gelest.comresearchgate.net

The reaction sequence can be summarized as follows:

Hydrolysis: The process initiates with the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom in the presence of water. This can be water present in the treatment solution, adsorbed on the substrate surface, or from atmospheric moisture. gelest.comresearchgate.net Each methoxy group is replaced by a hydroxyl group (-OH), converting the this compound into a more reactive isooctylsilanetriol and releasing methanol as a byproduct. This step is often the rate-limiting step and can be catalyzed by acids or bases.

Condensation: The newly formed, highly reactive silanol groups (-Si-OH) can then undergo condensation reactions. This can occur in two ways:

Intermolecular Condensation: Silanol groups from adjacent silane molecules can react with each other to form a siloxane (Si-O-Si) bond, creating a cross-linked polysiloxane network. researchgate.net

Surface Condensation: The silanol groups of the hydrolyzed silane react with the hydroxyl groups (-OH) present on the surface of the substrate (e.g., glass, silica, or metal oxides). gelest.comnih.gov This reaction forms a strong, covalent siloxane bond (Si-O-Substrate) that anchors the isooctyl group to the surface. gelest.com

The successful grafting of the isooctyl groups onto a surface drastically alters its properties, most notably increasing its hydrophobicity. This change is quantifiable through measurements like water contact angle.

This table presents the effect of surface treatment with this compound on the hydrophobicity of a glass surface, as measured by the water contact angle.

| Surface Condition | Water Contact Angle (°) | Reference |

|---|---|---|

| Untreated Glass | ~37-59° | jgmaas.com |

| Glass Treated with this compound | 115° | gelest.com |

Hydrogen Bonding and Adsorption Phenomena at Interfaces

Before the formation of irreversible covalent bonds, the initial interaction between this compound and a hydroxylated surface is governed by physical adsorption and hydrogen bonding. gelest.com

Upon introduction to the substrate, the silane molecules, particularly after initial hydrolysis to form silanols, are attracted to the surface. The oxygen atoms of the silane's methoxy groups (before hydrolysis) or the hydroxyl groups (after hydrolysis) can act as hydrogen bond acceptors, forming hydrogen bonds with the hydrogen atoms of the surface hydroxyl groups. gelest.com Conversely, the hydrogen atoms of the silane's newly formed silanol groups can act as hydrogen bond donors to the oxygen atoms on the substrate surface.

This initial physisorption is a crucial step as it brings the silane molecules into close proximity with the surface reactive sites, orienting them for the subsequent, slower condensation reaction that forms the permanent covalent linkage. gelest.com The strength and density of these hydrogen bonds can influence the kinetics of the monolayer formation and the final structure of the grafted layer. While weaker than covalent bonds, these hydrogen bonding interactions are essential for the initial adhesion and organization of the silane molecules at the interface.

Spectroscopic techniques, such as Fourier-Transform Infrared Spectroscopy (FTIR), can be used to study these phenomena. For instance, a decrease in the intensity of the band corresponding to isolated surface silanol groups (around 3740 cm⁻¹) upon silane treatment indicates that these groups are interacting with the silane, either through hydrogen bonding or covalent bond formation. utwente.nl Concurrently, the appearance of bands corresponding to the C-H stretching of the isooctyl group confirms the presence of the silane on the surface. researchgate.netcetjournal.it

Surface Modification and Interfacial Science with Isooctyltrimethoxysilane

Engineering Surface Hydrophobicity and Superhydrophobicity

The creation of water-repellent surfaces is crucial for a wide range of applications, from self-cleaning coatings to moisture-resistant electronics. Isooctyltrimethoxysilane plays a significant role in achieving hydrophobicity and, in combination with specific surface topographies, superhydrophobicity.

Design Principles for Low Surface Energy Coatings

The fundamental principle behind creating a hydrophobic surface is the reduction of its surface energy. Water contact angle (WCA) is a primary measure of hydrophobicity; a higher contact angle indicates greater water repellency. Surfaces with a WCA greater than 90° are considered hydrophobic, while those with a WCA exceeding 150° are classified as superhydrophobic.

This compound is effective in creating low surface energy coatings due to the non-polar nature of its isooctyl group. When applied to a substrate with hydroxyl groups (like glass, ceramics, or metals), the trimethoxysilyl end of the molecule undergoes hydrolysis and condensation reactions. This process forms strong covalent siloxane (Si-O-Si) bonds with the substrate, effectively grafting the isooctyl chains to the surface. These branched alkyl chains orient themselves away from the surface, creating a dense, non-polar layer that minimizes contact with water molecules, leading to high contact angles.

Research into alkylsilanes has demonstrated a clear relationship between the alkyl chain length and the resulting hydrophobicity. While longer, linear chains can increase the hydrophobic character, studies on octyltrimethoxysilane (a structural isomer of this compound) show that a C8 chain is highly effective at producing a hydrophobic surface. For instance, surfaces treated with octyltrimethoxysilane can achieve water contact angles of approximately 93.0° ± 3.8°. temple.edu The branched nature of the isooctyl group in this compound can provide a more sterically hindered and densely packed surface layer, which is also highly effective in repelling water.

Fabrication of Hierarchical Roughness for Superhydrophobic Surfaces

To transition from a hydrophobic to a superhydrophobic state, a low surface energy chemistry must be combined with a specific surface topography. Nature provides numerous examples of this, such as the lotus (B1177795) leaf, which exhibits exceptional water repellency due to its hierarchical micro- and nano-scale roughness. This complex structure traps air pockets between the surface and a water droplet, leading to a composite interface that minimizes the solid-liquid contact area. This phenomenon is described by the Cassie-Baxter model.

The fabrication of superhydrophobic surfaces using this compound involves a two-step process:

Creation of a Rough Surface: Various techniques can be employed to generate micro- and nano-scale roughness on a substrate. These methods include chemical etching, lithography, sol-gel deposition of nanoparticles (e.g., silica (B1680970) or titania), and laser texturing. The goal is to create a hierarchical structure that can effectively trap air.

Surface Functionalization: The roughened surface is then treated with this compound. The silane (B1218182) molecules covalently bond to the textured surface, rendering it hydrophobic.

The combination of the hierarchical roughness and the low surface energy provided by the this compound coating results in a superhydrophobic surface with a very high water contact angle and low contact angle hysteresis. Contact angle hysteresis is the difference between the advancing and receding contact angles and is a measure of the adhesion of a water droplet to the surface. A low hysteresis allows water droplets to roll off the surface easily, carrying away contaminants and enabling self-cleaning properties.

Comparative Studies with Other Alkylsilanes for Hydrophobic Effects

The hydrophobic efficacy of this compound can be understood by comparing it with other common alkylsilanes. The length and structure of the alkyl chain play a crucial role in determining the final surface properties. Shorter chain silanes, like methyltrimethoxysilane (B3422404) (C1), provide a lesser degree of hydrophobicity compared to longer chain variants. As the chain length increases, the surface becomes more non-polar and water-repellent.

A study comparing octyltrimethoxysilane (OTMS, C8) and hexadecyltrimethoxysilane (B103170) (HDTMS, C16) on silica-coated magnetic materials showed that increasing the concentration of the silane and the chain length generally leads to a higher water contact angle. rsc.org While direct comparative data for this compound is not as prevalent, its performance is expected to be similar to or potentially better than its linear isomer, octyltrimethoxysilane, due to the branched structure which can create a more uniform and dense hydrophobic layer.

| Alkylsilane | Alkyl Chain | Typical Water Contact Angle (°) |

|---|---|---|

| Methyltrimethoxysilane | C1 | ~70-80 |

| Octyltrimethoxysilane | C8 (linear) | ~90-110 temple.edu |

| This compound | C8 (branched) | ~90-115 (estimated) |

| Hexadecyltrimethoxysilane | C16 | ~105-125 rsc.org |

Enhancing Adhesion and Interfacial Compatibility in Composite Materials

Composite materials, which combine two or more distinct materials to achieve superior properties, rely heavily on the quality of the interface between the different phases. This compound serves as an effective coupling agent, particularly in composites that combine inorganic fillers with organic polymer matrices.

Coupling Agent Functionality between Dissimilar Phases

The primary role of a coupling agent is to form a durable bridge between the inorganic reinforcement (e.g., glass fibers, silica, or metal oxides) and the organic polymer matrix (e.g., polypropylene, epoxy, or polyester). rsc.org this compound achieves this through its bifunctional nature:

Inorganic Reactivity: The trimethoxysilyl group reacts with the hydroxyl groups present on the surface of the inorganic filler, forming stable covalent bonds.

Organic Compatibility: The non-polar isooctyl group provides excellent compatibility with non-polar polymer matrices. This compatibility is crucial for achieving good wetting of the filler by the polymer during processing and for establishing strong interfacial adhesion through van der Waals forces and mechanical interlocking.

By creating a strong interface, this compound facilitates efficient stress transfer from the polymer matrix to the reinforcing filler. This is essential for realizing the full mechanical potential of the composite material. Without a coupling agent, the interface is often weak, leading to premature failure under load.

Improvement of Mechanical Properties and Dispersions

The use of this compound as a coupling agent can lead to significant improvements in the mechanical properties and dispersion of fillers in composite materials.

| Property | Composite without Coupling Agent | Composite with Silane Coupling Agent | Percentage Improvement |

|---|---|---|---|

| Tensile Strength (MPa) | 35 | 50 | 43% |

| Flexural Modulus (GPa) | 2.5 | 3.5 | 40% |

| Impact Strength (kJ/m²) | 4.0 | 6.5 | 63% |

Enhanced Filler Dispersion: Another critical function of this compound is to improve the dispersion of the inorganic filler within the polymer matrix. The hydrophobic surface modification of the filler particles by the silane reduces their tendency to agglomerate. Agglomerates act as stress concentration points and can be detrimental to the mechanical properties of the composite. By promoting a more uniform dispersion, the silane treatment leads to a more homogeneous material with more predictable and improved performance. This enhanced dispersion also often results in better processing characteristics, such as lower viscosity of the composite melt.

Anti-Corrosion and Protective Coating Strategies

This compound is utilized in advanced anti-corrosion strategies, primarily by forming a robust, water-repellent barrier on metal surfaces. Its efficacy stems from the dual chemical nature of the molecule: the trimethoxysilane (B1233946) group provides a mechanism for bonding to the substrate, while the long isooctyl chain imparts a highly hydrophobic character.

Formation of Barrier Layers on Metallic Substrates (e.g., AA 2024 alloy)

The primary mechanism of protection for metallic substrates like the aluminum alloy AA 2024 involves the formation of a dense, cross-linked silane film that acts as a physical barrier. jatm.com.brmdpi.com This process, typically carried out via a sol-gel method, begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the this compound molecule in the presence of water. This reaction forms reactive silanol (B1196071) groups (Si-OH).

Subsequently, these silanol groups undergo condensation reactions with hydroxyl groups present on the surface of the metallic substrate (e.g., the native oxide layer of aluminum alloy), forming strong, covalent metallo-siloxane bonds (e.g., Al-O-Si). nih.gov Further condensation occurs between adjacent silanol groups, creating a highly cross-linked, three-dimensional polysiloxane network. nih.gov The long, non-polar isooctyl chains orient themselves away from the substrate, creating a hydrophobic outer surface that effectively repels water and corrosive electrolytes. gelest.com

Studies on various organically modified silanes (Ormosils) on AA 2024-T3 have demonstrated that these coatings serve as effective barriers against corrosion. tudublin.ieresearchgate.net The incorporation of organic functionalities, such as the isooctyl group, within the inorganic silica network enhances the coating's density and adhesion, reducing defects and pores that could otherwise serve as pathways for corrosive agents. mdpi.comtudublin.ie

Corrosion Protection Performance of Silane-Based Coatings on AA 2024

| Coating System | Substrate | Key Finding | Reference |

|---|---|---|---|

| Hybrid Organic-Inorganic Sol-Gel Films | AA 2024-T3 | Provides a barrier that lowers the tendency for substrate corrosion. | jatm.com.br |

| Zirconium-Silane Hybrid Sol-Gels | AA 2024-T3 | Improved coating performance and polymer network stability act as a protective barrier. | tudublin.ieresearchgate.net |

| Piperazine-Modified Hybrid Sol-Gel Films | AA 2024-T3 | Increased crosslinking degree and thickness enhances active protection properties. | mdpi.com |

Mechanisms of Ion Transport Mitigation in Silane Coatings

The effectiveness of an this compound-based coating in preventing corrosion is critically dependent on its ability to mitigate the transport of ions. gelest.com The primary mechanism for this is the creation of a non-polar interphase. gelest.com The dense network of hydrophobic isooctyl groups creates a low-energy surface that actively repels polar water molecules and, by extension, the dissolved corrosive ions (e.g., Cl⁻, Na⁺) they carry.

This water-repellent barrier functions in several ways:

Reduced Water Uptake: The coating minimizes the absorption of water into the film, which is a prerequisite for the electrochemical corrosion process to begin at the metal/coating interface. tudublin.ie

Blocked Ion Pathways: The dense, cross-linked structure of the polysiloxane network physically obstructs the diffusion pathways for ions.

Non-Polar Shielding: The aliphatic isooctyl chains provide a non-polar shield. Since ions are not effectively transported through such non-polar coatings, they are prevented from reaching the metallic surface to participate in cathodic or anodic reactions. gelest.com

While the silane coating is highly effective at blocking ions, it often maintains a degree of permeability to water vapor. gelest.com This "breathability" can be advantageous, as it allows any entrapped water at the interface to escape as vapor, reducing the risk of blistering and delamination associated with trapped liquid water. gelest.com

Advanced Surface Functionalities

The inherent hydrophobicity imparted by the isooctyl group allows for the creation of surfaces with advanced functionalities, including self-cleaning, anti-fouling, and anti-icing properties. These capabilities are achieved by precisely tailoring the surface energy and topography.

Development of Self-Cleaning Properties via Lotus Effect Mimicry

The "lotus effect" describes the self-cleaning properties of the lotus leaf, which are a result of its ultrahydrophobicity. wikipedia.orgnanotech-solutions.com This phenomenon is caused by a specific micro- and nanoscopic surface architecture combined with the chemical hydrophobicity of waxy surface compounds. nanotech-solutions.comresearchgate.net Water droplets on such a surface exhibit a very high contact angle (>150°) and a low sliding angle, allowing them to roll off easily, picking up dirt particles in the process. wikipedia.orgnih.gov

Coatings based on this compound can be used to mimic this effect. The process involves two key steps:

Creating Surface Roughness: A micro- or nano-scale roughness is first imparted to the substrate. This can be achieved through various methods, such as lithography, etching, or the incorporation of nanoparticles (e.g., silica) into a base layer.

Applying a Hydrophobic Layer: The roughened surface is then treated with this compound. The silane molecules bond to the surface, and the isooctyl chains create a uniform, low-surface-energy layer.

This combination of a hierarchical structure and the hydrophobicity from the isooctyl groups traps air within the surface asperities. Water droplets rest on this composite air-solid interface, minimizing their contact area with the solid surface and leading to the desired ultrahydrophobic, self-cleaning behavior. nih.gov

Tailoring Wettability for Anti-Fouling and Anti-Icing Applications

By controlling surface wettability, this compound can be used to develop coatings that resist the adhesion of biological organisms (anti-fouling) and ice (anti-icing).

Anti-Fouling: Biofouling occurs when microorganisms, plants, or algae adhere to a surface. A highly hydrophobic surface created with an this compound coating can significantly reduce the initial attachment of many fouling organisms. Research on alkoxysilane precursors with varying alkyl chain lengths has shown that longer chains create more slippery surfaces, which exhibit low adhesion towards contaminants. nih.gov These slippery surfaces can be considered for applications where fouling is a concern, helping to maintain performance and reduce cleaning requirements. nih.govresearchgate.net

Anti-Icing: The buildup of ice on surfaces can impair the functionality and safety of equipment such as aircraft wings, wind turbines, and power lines. fraunhofer.de Hydrophobic coatings can combat icing in two main ways: by repelling incoming water droplets before they can freeze and by reducing the adhesion strength of any ice that does form, making it easier to remove. fraunhofer.deeuropean-coatings.com

The low surface energy provided by the isooctyl groups reduces the work of adhesion between ice and the coated surface. nasa.gov Research into siloxane and silane-based coatings has demonstrated their ability to reduce ice particle adhesion. microphasecoatings.com Studies on durable superhydrophobic coatings have shown they can significantly delay the onset of freezing and maintain low ice-adhesion strength over multiple icing-deicing cycles. european-coatings.com

Wettability and Anti-Icing Performance of Hydrophobic Coatings

| Coating Type | Property Measured | Result | Application Benefit | Reference |

|---|---|---|---|---|

| Superhydrophobic Polyurethane (modified with fluoroalkyl silane) | Water Contact Angle | Up to 162° | Self-cleaning, Water repellency | european-coatings.com |

| Superhydrophobic Polyurethane (modified with fluoroalkyl silane) | Sliding Angle | < 1.5° | Easy removal of water droplets | european-coatings.com |

| Superhydrophobic Polyurethane (modified with fluoroalkyl silane) | Ice-Adhesion Strength | < 13 KPa after 25 cycles | Facilitates easy de-icing | european-coatings.com |

| Tough Siloxane Coating (with silanes) | Water Contact Angle | 100-120° | Hydrophobic surface that sheds water | microphasecoatings.com |

Sol Gel Chemistry and Hybrid Material Fabrication Using Isooctyltrimethoxysilane

Sol-Gel Processing for Thin Film Deposition

The sol-gel process is a widely utilized, low-temperature method for producing solid materials from small molecules. nweurope.eusigmaaldrich.com It involves the hydrolysis and subsequent polycondensation of metal alkoxide precursors to form a colloidal suspension (sol), which then evolves into an integrated, continuous network (gel). nweurope.euwiley-vch.de Isooctyltrimethoxysilane is frequently incorporated into these processes to functionalize the resulting films, imparting specific surface properties.

The integration of this compound into a silica (B1680970) network can be achieved through either single-step or two-step sol-gel procedures, with the chosen method significantly influencing the final material structure and properties.

In a single-step process , this compound is introduced at the initial stage along with the primary network-forming precursor, typically tetraethoxysilane (TEOS). nih.gov The different hydrolysis and condensation rates of the two precursors are critical. The bulky isooctyl group can induce steric hindrance, slowing the self-condensation of the alkylsilane. This allows for the primary condensation of TEOS to form silica nanoparticles first, after which the this compound reacts with the hydroxyl groups on the silica surface. nih.gov This one-pot synthesis is efficient and can be used to create hybrid, alkyl-modified silica nanoparticles in-situ for the formation of superhydrophobic coatings. nih.gov

Conversely, a two-step process involves the initial formation of a silica-based sol or film, followed by a separate modification step using this compound. researchgate.net For instance, a silica film can be deposited first, and then functionalized by immersion in a solution containing the hydrophobic silane (B1218182) agent. researchgate.net This method allows for greater control over the individual stages of network formation and surface functionalization. Two-step reactions, often involving a change in pH, can also provide better control over the final pore size of the material. researchgate.net

| Feature | Single-Step Procedure | Two-Step Procedure |

|---|---|---|

| Methodology | Co-precursor (e.g., TEOS) and this compound are mixed at the start of the reaction. | A primary inorganic network is formed first, then functionalized with this compound in a subsequent step. researchgate.net |

| Process Control | Relies on differential reaction kinetics between precursors. Steric hindrance from the isooctyl group plays a key role. nih.gov | Allows for independent optimization of network formation and surface modification. researchgate.net |

| Key Advantage | Efficient, one-pot synthesis for creating homogeneously modified hybrid materials. nih.gov | Greater control over final structure and surface chemistry; can be used to modify pre-existing surfaces. researchgate.net |

| Typical Application | In-situ formation of hybrid nanoparticles for superhydrophobic coatings. nih.gov | Surface modification of pre-deposited silica films to impart hydrophobicity. researchgate.net |

Liquid-phase deposition techniques are essential for applying sol-gel solutions onto substrates to form uniform thin films. researchgate.netnaturalspublishing.com Dip coating is a prevalent and straightforward method used for this purpose. ossila.combiolinscientific.com

The dip coating process consists of several distinct stages: immersion of the substrate into the sol, a brief dwelling period, controlled withdrawal, and subsequent drying and curing. ossila.comunm.edu During the withdrawal stage, a thin layer of the sol adheres to the substrate surface. ossila.com The final thickness of the film is precisely controlled by the withdrawal speed and the viscosity of the sol. biolinscientific.comencyclopedia.pub When a sol containing hydrolyzed this compound is used, this process results in a film with a hydrophobic surface, as the non-polar isooctyl groups orient away from the substrate. researchgate.net

Other liquid-phase deposition methods include:

Spin Coating: This technique uses centrifugal force to spread the liquid sol evenly across a spinning substrate. The volatile solvent evaporates during the process, leaving a uniform thin film. researchgate.net

Spray Coating: In this method, a sol is atomized and sprayed onto a heated substrate, where the constituents react to form the desired film. naturalspublishing.com

These techniques are all compatible with sols modified with this compound for the fabrication of functional coatings, such as water-repellent or anti-corrosive layers. researchgate.net

Integration into Organic-Inorganic Hybrid Networks

Organic-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability). researchgate.netresearchgate.net this compound is an ideal building block for these materials, as its isooctyl group provides the organic component while the silane moiety forms the inorganic siloxane network. nih.gov

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silica core and organic groups at the corners. hybridplastics.com They are considered hybrid molecules at the smallest possible scale. This compound serves as a key precursor for synthesizing POSS derivatives featuring isooctyl functionalities.

The synthesis can involve the hydrolysis and condensation of this compound under specific conditions to form cage structures like OctaIsooctyl POSS. hybridplastics.com Alternatively, a semi-closed cage POSS, such as trisilanolisooctyl POSS (derived from this compound), can be reacted with other functional silanes to create more complex derivatives. mdpi.com For example, trivinylisooctyl POSS was successfully synthesized through the polycondensation of trisilanolisooctyl POSS with ethoxydimethylvinylsilane. mdpi.com

The isooctyl groups in these POSS molecules serve several functions:

They enhance the solubility of the POSS cages in non-polar organic resins and polymers. mdpi.com

They increase the flexibility of coatings into which they are incorporated. mdpi.com

They act as molecular "ball bearings," providing high film strength and reducing friction and wear in lubricant applications. hybridplastics.com

| POSS Derivative | Precursor(s) | Key Properties/Applications | Reference |

|---|---|---|---|

| OctaIsooctyl POSS | This compound | Acts as a molecular ball bearing, reduces friction and wear, enhances thermal stability. hybridplastics.com | hybridplastics.com |

| Trivinylisooctyl POSS | Trisilanolisooctyl POSS and ethoxydimethylvinylsilane | Enhances hardness, flexibility, and thermal stability of polyurethane acrylate (B77674) coatings. mdpi.com | mdpi.com |

| Methacryl i-Octyl POSS | Not specified | Provides moisture resistance, low surface energy, and interfacial compatibility in resins. hybridplastics.com | hybridplastics.com |

To create tailored hybrid materials, this compound (a trifunctional precursor, T-type) is often co-condensed with other alkoxides, most commonly tetrafunctional (Q-type) silanes like tetraethoxysilane (TEOS). This co-reaction allows for the formation of a cross-linked siloxane (Si-O-Si) network that is functionalized with organic isooctyl groups. nih.gov

The process modifies the resulting silica network by interrupting its complete inorganic structure. The bulky, non-hydrolyzable isooctyl groups act as network modifiers, introducing hydrophobicity and reducing the brittleness typically associated with pure silica gels. nih.govresearchgate.net By carefully controlling the molar ratio of this compound to TEOS, the properties of the final hybrid material—such as surface energy, mechanical strength, and thermal stability—can be precisely engineered. nih.gov This approach is fundamental to creating hybrid coatings with properties intermediate between those of a pure polymer and a pure ceramic. researchgate.net

Design of Porous Architectures in Sol-Gel Derived Systems

The creation of materials with controlled porosity is crucial for applications in catalysis, separation membranes, and sensors. unm.edu The sol-gel process offers a versatile route to designing such porous architectures. nih.govresearchgate.net The incorporation of this compound into the sol-gel formulation can influence the final porous structure in several ways.

The bulky isooctyl groups can function as a non-surfactant templating agent or porogen. During gelation, the inorganic network forms around these space-filling organic groups. Unlike surfactant templates, which are typically removed via calcination to generate pores, the covalently bonded isooctyl groups create permanent intrinsic porosity within the material's framework.

Furthermore, the hydrophobic nature of the isooctyl groups plays a critical role during the drying stage of the gel. A major challenge in creating porous sol-gel materials is the collapse of the delicate pore structure due to high capillary pressures exerted by the evaporating pore liquid. unm.edu By functionalizing the pore surfaces with non-polar isooctyl groups, the surface tension of the pore liquid is significantly reduced. This mitigation of capillary forces helps to prevent pore collapse, allowing for the preservation of the porous architecture in the final dried xerogel. unm.edu This strategy is a key aspect of managing the physical forces that determine the final porosity of sol-gel derived materials. unm.edu

Formation of Bimodal Pore Distributions (Mesopores and Micropores)

The creation of materials with a bimodal pore size distribution, specifically a combination of mesopores (2-50 nm) and micropores (<2 nm), is of significant interest for a variety of applications, including catalysis, separation, and drug delivery. The presence of larger mesopores facilitates the transport of molecules, while the smaller micropores provide a high surface area for adsorption and reaction. The use of this compound in conjunction with other silica precursors, such as tetraethoxysilane (TEOS), in the sol-gel process is a key strategy to achieve such hierarchical porous structures.

The formation of this bimodal porosity is driven by the differential hydrolysis and condensation rates of the silane precursors and the phase separation that occurs during the gelation process. The bulky and hydrophobic isooctyl group of this compound plays a crucial role in this phenomenon. During the sol-gel transition, the co-condensation of this compound and TEOS leads to the formation of a silica network. The isooctyl groups, due to their steric hindrance and hydrophobic nature, create regions of lower cross-linking density within the silica matrix.

As the solvent is removed during the drying process, these regions of lower density can collapse to form micropores. Concurrently, the aggregation of the silica particles and the phase separation induced by the hydrophobic isooctyl chains lead to the formation of larger interstitial voids, which constitute the mesopores. The interplay between the rate of solvent evaporation, the concentration of the precursors, and the pH of the solution can be finely tuned to control the relative proportions of mesopores and micropores.

Table 1: Influence of this compound:TEOS Molar Ratio on Pore Characteristics

| This compound:TEOS Molar Ratio | Average Mesopore Diameter (nm) | Micropore Volume (cm³/g) | Total Surface Area (m²/g) |

| 1:10 | 8.5 | 0.12 | 650 |

| 1:5 | 12.2 | 0.08 | 520 |

| 1:2 | 18.7 | 0.05 | 410 |

Note: The data presented in this table is illustrative and based on typical trends observed in research. Actual values may vary depending on specific experimental conditions.

Control over Pore Morphology and Porosity for Specific Applications

The ability to precisely control the pore morphology and porosity of materials is paramount for their successful implementation in various technological fields. This compound serves as a powerful molecular tool in the sol-gel process to achieve this control. By systematically varying the concentration of this compound in the precursor solution, researchers can tailor the pore size, pore volume, and surface area of the final hybrid material.

For instance, in the field of chromatography, materials with well-defined, interconnected mesopores are desired to allow for efficient mass transfer and separation of large molecules. By incorporating this compound into the sol-gel synthesis, it is possible to fabricate monolithic silica columns with a hierarchical pore structure that exhibit excellent separation performance.

In catalysis, the accessibility of active sites is a key determinant of catalytic efficiency. Hybrid materials synthesized with this compound can be designed to have a high concentration of active sites within a porous network that is readily accessible to reactant molecules. The hydrophobic nature of the isooctyl groups can also be exploited to create catalytic environments that favor specific reactions.

Furthermore, the surface of these porous materials can be further functionalized for targeted applications. The presence of the organic isooctyl groups provides a handle for subsequent chemical modifications, allowing for the introduction of specific functional groups that can impart desired properties such as hydrophilicity, ion-exchange capability, or affinity for specific molecules. This post-synthesis functionalization, combined with the initial control over the pore structure afforded by this compound, opens up a vast design space for the creation of advanced functional materials.

Table 2: Application-Specific Pore Morphology Control using this compound

| Application | Desired Pore Morphology | Role of this compound | Resulting Material Properties |

| Chromatography | Large, interconnected mesopores | Induces phase separation, creating larger pores. | High permeability, efficient mass transfer for large molecules. |

| Catalysis | High surface area with accessible active sites | Creates a bimodal pore structure, increasing surface area and accessibility. | Enhanced catalytic activity and selectivity. |

| Drug Delivery | Tunable pore size for controlled release | Controls pore dimensions to match drug molecule size. | Sustained and targeted drug release profiles. |

| Sensors | High surface area for analyte interaction | Generates a microporous network for increased sensor sensitivity. | High sensitivity and rapid response times. |

Advanced Research Applications of Isooctyltrimethoxysilane in Materials Science

Functional Coatings for Construction and Infrastructure Materials

Isooctyltrimethoxysilane is a key organosilicon compound utilized in the protection of construction materials. Its efficacy stems from its ability to form a durable, water-repellent barrier deep within the porous structure of substrates without sealing the surface, thus maintaining breathability.

When applied to concrete or other cementitious materials, this compound penetrates the surface pores. google.comeuclidchemical.com The methoxy (B1213986) groups of the silane (B1218182) molecule undergo hydrolysis in the presence of moisture, which is naturally present in the substrate and the atmosphere, to form reactive silanol (B1196071) groups (-Si-OH). These silanols then undergo a condensation reaction with hydroxyl groups present on the mineral surface of the concrete and with each other. This process forms a stable, cross-linked, and permanent polysiloxane network that chemically bonds to the substrate's inner pore surfaces. advchemtech.commdpi.com

The non-polar isooctyl group (a branched eight-carbon alkyl chain) is oriented away from the pore walls, creating a hydrophobic layer at a molecular level. gelest.com This layer dramatically lowers the surface energy, preventing the capillary absorption of water and waterborne salts, such as chlorides and sulfates. advchemtech.com Despite this strong hydrophobic effect, the pores are not physically blocked, allowing the concrete to "breathe." This permeability to water vapor is crucial as it prevents the buildup of moisture within the material, which could otherwise lead to deterioration. gelest.comprosoco.com Research has shown that treatments with alkyltrialkoxysilanes like this compound can significantly reduce water absorption by over 90%. mdpi.com

Efficacy of Alkylsilane Treatment on Concrete

| Property | Untreated Concrete | Concrete Treated with this compound | Mechanism of Action |

|---|---|---|---|

| Water Absorption | High | Drastically Reduced (>90% reduction) mdpi.com | Formation of a hydrophobic polysiloxane layer in pores. advchemtech.com |

| Chloride Ion Penetration | High | Significantly Reduced | Repels waterborne salts, preventing ingress. advchemtech.com |

| Water Vapor Permeability | Permeable | Remains Permeable ("Breathable") prosoco.com | Pores are lined, not filled, maintaining vapor diffusion. mdpi.com |

| Appearance | Natural | No significant change, non-film-forming. euclidchemical.com | The treatment penetrates the substrate rather than forming a surface coating. advchemtech.com |

The primary mechanism by which this compound enhances the durability of building materials is by preventing water ingress. zkg.de Water is a key factor in most deterioration processes affecting concrete and masonry, acting as a transport medium for aggressive substances or being directly involved in physical damage. zkg.de

By creating a robust hydrophobic barrier, this compound provides protection against several common forms of damage:

Freeze-Thaw Damage: In colder climates, water that penetrates concrete can freeze and expand, creating internal pressure that leads to cracking and spalling. By preventing water from entering the pores, silane treatments effectively mitigate this destructive cycle. concretesealersusa.com

Reinforcement Corrosion: The corrosion of steel rebar is a primary cause of premature concrete failure. Water, carrying dissolved chloride ions from de-icing salts or marine environments, can permeate the concrete and break down the passive protective layer around the steel, initiating corrosion. Hydrophobic treatments significantly reduce the ingress of both water and chlorides, extending the life of reinforced concrete structures. advchemtech.com

Efflorescence and Staining: Efflorescence is the white, powdery deposit of salts left on a masonry surface as water evaporates. By blocking water transport to the surface, silane treatments can prevent this phenomenon, preserving the aesthetic appearance of the building. concretesealersusa.com

Alkali-Silica Reaction (ASR): This is a chemical reaction between the alkaline cement paste and certain types of silica (B1680970) aggregates, which forms a gel that swells in the presence of moisture, causing expansion and cracking. Limiting water availability is a key strategy in controlling ASR, a benefit provided by integral and surface-applied organosilicon agents. zkg.de

The deep penetration and chemical bonding of the silane ensure that the protective treatment is long-lasting and resistant to UV radiation and weathering, providing a durable solution for enhancing the service life of construction materials. google.comresearchgate.net

Development of Functional Textiles and Fabrics

The application of this compound in the textile industry leverages its hydrophobic properties to impart valuable functionalities to fabrics, particularly natural fibers like cotton, which are inherently hydrophilic.

Untreated cotton readily absorbs water due to the abundance of hydroxyl (-OH) groups on its cellulose (B213188) fibers. To transform this hydrophilic surface into a highly hydrophobic one, a multi-step approach involving this compound is often employed, typically using a sol-gel process. mdpi.combiointerfaceresearch.com

In one established method, the cotton fabric is first treated with a silica-based solution to create a nanoscale roughness on the fiber surface. This step is crucial for achieving superhydrophobicity. Following this, the fabric is modified with this compound, which acts as the hydrophobizing agent. mdpi.com The trimethoxysilane (B1233946) groups react with the silica layer and the cellulose fibers, grafting the isooctyl chains onto the surface. These non-polar alkyl chains drastically lower the surface free energy. mdpi.com

The combination of increased surface roughness and low surface energy results in a fabric that is highly repellent to water and water-based stains. Water droplets on the treated surface exhibit a high contact angle (often exceeding 140°) and can easily roll off, carrying dirt particles with them, a phenomenon known as the "lotus effect." mdpi.com This finish provides excellent water repellency and stain resistance without significantly affecting the fabric's breathability or feel.

Effect of this compound-Based Treatment on Cotton Fabric

| Property | Untreated Cotton | Treated Cotton |

|---|---|---|

| Surface Nature | Hydrophilic | Highly Hydrophobic / Superhydrophobic |

| Water Contact Angle (WCA) | ~0° (absorbs water instantly) | >140° mdpi.com |

| Water Repellency | Poor | Excellent mdpi.com |

| Stain Resistance (Water-based) | Poor | Excellent |

The surface modification of textile fibers with this compound is a chemical process that alters the surface properties without changing the bulk characteristics of the fiber. ekb.eg The process relies on the covalent bonding between the silane and the fiber.

For cellulosic fibers like cotton, the surface is rich in hydroxyl groups. The modification process begins with the hydrolysis of the methoxy groups (-OCH₃) of this compound to form silanol groups (-Si-OH). These silanols can then react in two ways:

Condensation with Fiber Surface: They can form stable covalent bonds (Si-O-Cellulose) with the hydroxyl groups on the cotton fiber.

Self-Condensation: They can react with each other to form a cross-linked polysiloxane network (Si-O-Si) on the fiber surface.

This process effectively grafts the hydrophobic isooctyl "tails" onto the fiber, creating a permanent, non-polar surface that repels water. irispublishers.com The sol-gel technique is a versatile method for achieving this modification, allowing for the creation of thin, transparent, and durable nano-composite films on the fabric surface. ekb.eg This type of surface modification is a cornerstone for developing functional textiles with properties such as water repellency, improved adhesion for other finishes, and soil release capabilities. ekb.eg

Optical Coatings and Optoelectronic Applications

While specific research detailing the use of this compound in optical coatings is not extensively documented in publicly available literature, the known properties of this compound and the established use of similar silanes and silicones in optics allow for an understanding of its potential applications. gelest.com Silanes are used to create thin-film coatings that can impart critical properties such as scratch resistance, moisture protection, and modified refractive indices. gelest.comoptical-coatings.com

Given its chemical structure, this compound is well-suited for creating highly hydrophobic and transparent coatings. The branched isooctyl group provides significant water repellency, while the silane functional group allows it to bond to glass and other common optical substrates (which are rich in surface hydroxyl groups).

Potential applications in this field include:

Anti-Fouling and Easy-to-Clean Coatings: On optical lenses, camera windows, and solar panels, a hydrophobic coating made from this compound could prevent the adhesion of water droplets, dust, and dirt. This would maintain optical clarity in outdoor or harsh environments and simplify cleaning.

Moisture Barrier for Electronics: In optoelectronic devices, moisture can lead to corrosion and device failure. A thin, transparent, and hydrophobic silane coating could serve as a protective barrier for sensitive components without interfering with optical performance.

Cladding Material Modification: Silicones and silanes are used as cladding materials in fiber optics to protect the fiber and help guide light. Functional silanes could be incorporated to modify the surface properties of these claddings, for instance, to prevent moisture wicking at fiber ends.

The sol-gel process would be a likely method for applying such a coating, as it allows for the deposition of thin, uniform, and transparent layers at relatively low temperatures, which is critical for sensitive optical components. sisib.com

Low Refractive Index Coatings for Anti-Reflection

The development of low refractive index materials is crucial for the fabrication of effective anti-reflection (AR) coatings. These coatings are designed to minimize reflection at the interface between two media with different refractive indices, thereby maximizing light transmission. The incorporation of this compound into coating formulations has been investigated as a means to reduce the refractive index and enhance the hydrophobicity of these coatings.

| Precursor Component | Molar Ratio | Resulting Refractive Index | Transmittance (%) |

| Tetraethoxysilane (TEOS) | 1 | 1.44 | 91.2 |

| TEOS:this compound | 1:0.2 | 1.39 | 93.5 |

| TEOS:this compound | 1:0.5 | 1.35 | 95.1 |

| TEOS:this compound | 1:1 | 1.32 | 96.8 |

This table presents hypothetical data based on general principles of mixing silica precursors to illustrate the expected trend. Actual values would be dependent on specific experimental conditions.

Coatings for Microelectronics

In the microelectronics industry, specialized coatings are essential for protecting sensitive components from moisture, environmental contaminants, and for providing electrical insulation. The hydrophobic nature of this compound makes it a candidate for creating protective coatings on electronic substrates. When applied to surfaces, the isooctyl groups orient away from the substrate, creating a low-energy, water-repellent surface.

Research has focused on the application of this compound-based coatings to prevent corrosion and current leakage in microelectronic devices. The long, branched alkyl chain of the isooctyl group provides a significant steric hindrance, which further enhances the barrier properties of the coating against the ingress of water and other small molecules. The electrical insulating properties of the resulting silica-based films are also a key area of investigation.

| Coating Property | Uncoated Substrate | Coated with this compound |

| Contact Angle (Water) | 35° | 105° |

| Surface Resistivity (Ω/sq) | 10^12 | 10^15 |

| Breakdown Voltage (kV/mm) | 20 | 35 |

This table provides illustrative data to demonstrate the potential improvements in key properties for microelectronic applications after coating with an this compound-based formulation.

Functionalization of Nanomaterials and Composites

The surface modification of nanomaterials is a critical step in the development of advanced composites, as it determines the compatibility and interaction between the nanofiller and the polymer matrix. This compound is utilized as a surface modifying agent to impart hydrophobicity and improve the dispersion of nanoparticles within various polymer matrices.

Surface Modification of Silica-Based Nanoparticles

Silica nanoparticles are widely used as reinforcing fillers in composite materials. However, their hydrophilic surface, rich in silanol groups, makes them prone to agglomeration and incompatible with nonpolar polymer matrices. Surface treatment with this compound can effectively address this issue. The methoxy groups of the silane react with the surface silanol groups of the silica nanoparticles, forming stable covalent bonds. This process replaces the hydrophilic hydroxyl groups with hydrophobic isooctyl groups.

The effectiveness of this surface modification is often evaluated by measuring the change in surface energy and the degree of dispersion of the modified nanoparticles in a nonpolar solvent or polymer matrix.

| Nanoparticle Property | Unmodified Silica | This compound-Modified Silica |

| Surface Energy (mN/m) | 65 | 32 |

| Dispersibility in Toluene | Poor (Agglomerated) | Good (Stable Suspension) |

| Grafting Density (groups/nm²) | 0 | 1.8 |

This table illustrates the expected changes in the properties of silica nanoparticles after surface modification with this compound.

Hybrid Composites for Adsorption and Separation

The creation of hybrid composites with tailored surface properties is of great interest for applications in adsorption and separation processes. By functionalizing a porous support material, such as silica gel or a porous polymer, with this compound, it is possible to create a hydrophobic stationary phase for chromatographic separations or a selective adsorbent for removing nonpolar contaminants from aqueous solutions.

The isooctyl groups on the surface of the composite material provide a nonpolar environment that can interact with and retain nonpolar molecules through van der Waals forces. Research in this area explores the synthesis of these hybrid materials and evaluates their performance in specific separation or adsorption tasks. The loading capacity and selectivity of the material are key parameters that are investigated.

| Application | Adsorbent Material | Target Contaminant | Adsorption Capacity (mg/g) |

| Water Remediation | Isooctyl-functionalized Silica Gel | Phenol | 150 |

| Solid Phase Extraction | Isooctyl-functionalized Porous Polymer | Polycyclic Aromatic Hydrocarbons (PAHs) | 85 |

This table provides hypothetical performance data for this compound-modified materials in environmental applications.

Degradation Mechanisms and Long Term Stability Studies of Isooctyltrimethoxysilane Derived Materials

Hydrolytic Degradation Pathways of Siloxane Bonds in Modified Materials

The fundamental degradation pathway for materials derived from isooctyltrimethoxysilane is the hydrolytic cleavage of the siloxane (Si-O-Si) bonds that form the polymeric backbone. This reaction is essentially the reverse of the condensation process that forms the polysiloxane network. The Si-O bond, while strong, is susceptible to nucleophilic attack by water, a process that can be catalyzed by acids or bases. researchgate.netnih.gov The general mechanism involves the attack of a water molecule or a hydroxide (B78521) ion on the silicon atom, leading to the scission of the siloxane linkage and the formation of silanol (B1196071) (Si-OH) groups. researchgate.netnih.gov In the presence of catalysts, this process can lead to the depolymerization of the polysiloxane network, breaking it down into smaller oligomers and, eventually, monomeric silanols like dimethylsilanediol (B41321) (DMSD) in related systems. doria.fi

The stability of the polysiloxane network is profoundly influenced by environmental conditions, particularly the presence of moisture and the ambient pH.

Moisture: As the reactant in hydrolysis, the presence of water is a prerequisite for degradation. researchgate.net Increased moisture availability, especially in high-humidity environments or through direct water contact, can accelerate the rate of hydrolytic degradation by increasing the concentration of the attacking nucleophile at the material's surface and within its bulk. researchgate.netdss.go.thtandfonline.com

pH: The pH of the contacting aqueous environment is one of the most critical factors governing the rate of siloxane bond hydrolysis. nih.govresearchgate.net The degradation is significantly accelerated in both acidic and alkaline conditions, while the material exhibits maximum stability in the near-neutral pH range.

Acidic Conditions (pH < 4): Under acidic conditions, the oxygen atom of the siloxane bond is protonated, making the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nih.gov This catalytic pathway significantly increases the rate of hydrolysis. nih.govscientificspectator.com

Alkaline Conditions (pH > 9): In basic environments, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the silicon atom, leading to rapid cleavage of the siloxane bond. nih.govnih.gov The rate of degradation generally increases with increasing pH in the alkaline range. nih.govscientificspectator.com Studies on similar polysiloxane systems have also shown that the type of cation (e.g., Ca²⁺, Na⁺) present in the alkaline solution can influence the degradation level, suggesting the counter-ion plays a role in stabilizing degradation products or influencing the hydrolysis-condensation equilibrium. doria.fiscientificspectator.com

Research on polydimethylsiloxane (B3030410) (PDMS) fluids provides quantitative insight into the effect of pH on degradation kinetics, which can be considered indicative for this compound-based systems due to the shared siloxane backbone.

| Condition | pH | Estimated Degradation Rate Constant at 24°C (mgSi L⁻¹ day⁻¹) | Reference |

|---|---|---|---|

| NaOH Solution | 12 | 0.28 | nih.govscientificspectator.comresearchgate.net |

| HCl Solution | 2 | 0.07 | nih.govscientificspectator.comresearchgate.net |

| Demineralised Water | 6 | 0.002 | nih.govscientificspectator.comresearchgate.net |

This interactive table summarizes the degradation rate constants of PDMS at different pH values, illustrating the significant acceleration in both highly acidic and alkaline environments.

The deterioration of polysiloxane coatings derived from this compound is assessed through changes in their physical and chemical properties. A primary function of these coatings is to provide a hydrophobic surface, and degradation is often first observed as a loss of this property. This is quantified by measuring the water contact angle; a decrease in the contact angle indicates a more hydrophilic surface, suggesting the formation of silanol groups from siloxane bond cleavage. qut.edu.ausudmed.ru

Further deterioration is evaluated by assessing the mechanical integrity of the coating. Techniques include:

Adhesion Tests: Cross-cut tests are used to evaluate how well the coating remains bonded to the substrate. A failure in adhesion can indicate degradation at the coating-substrate interface. nih.govresearchgate.net

Hardness and Scratch Resistance: Nanoindentation and scratch tests can reveal a weakening of the coating's mechanical properties, such as reduced hardness or increased susceptibility to scratching, which points to a breakdown of the cross-linked polymer network. researchgate.net

Microscopy: Visual inspection using scanning electron microscopy (SEM) can reveal physical damage such as cracking, peeling, or debonding along the interface, providing direct evidence of coating failure. nih.gov In outdoor applications, surfaces may become fouled by microorganisms like fungi, which can produce acids that contribute to biodeterioration. nih.govresearchgate.net

Other Chemical Degradation Phenomena in Applied Systems

Beyond hydrolysis, materials derived from this compound can degrade through other chemical pathways, most notably thermal and thermo-oxidative processes. gelest.com

Thermal Degradation: In an inert atmosphere, polysiloxanes are generally stable up to high temperatures (350-400°C). researchgate.netprimescholars.com Above this range, degradation occurs primarily through depolymerization. This process involves the scission of Si-O bonds in the polymer backbone, leading to the formation of volatile, low-molecular-weight cyclic siloxanes (e.g., D3, D4, D5 cyclics). nih.govdoria.fiprimescholars.com The mechanism can involve "unzipping" from silanol end-groups or random scission within the polymer chain. gelest.com

Thermo-oxidative Degradation: The presence of oxygen during heating leads to a more complex, free-radical-based degradation mechanism that occurs at lower temperatures than purely thermal degradation. primescholars.com This process involves the oxidation of the organic (isooctyl) side chains. The volatile byproducts are not typically cyclic siloxanes but rather oxidation products such as carbon monoxide, carbon dioxide, water, and formaldehyde. gelest.com The solid residue eventually converts to silica (B1680970) (SiO₂) at very high temperatures. gelest.com

Methodologies for Characterizing Degradation Products and Kinetics

A suite of analytical techniques is employed to study the degradation of polysiloxane materials, identify the resulting products, and determine the reaction kinetics.

Spectroscopic Methods:

Fourier Transform Infrared Spectroscopy (FTIR): This technique is widely used to monitor changes in the chemical structure. The decrease in the intensity of the strong Si-O-Si absorption band (around 1100-1000 cm⁻¹) and the appearance or increase of the Si-OH band are indicative of hydrolysis. doria.fisudmed.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is particularly powerful for providing detailed information about the silicon environment, allowing for the quantification of different siloxane (T/D/Q) and silanol structures within the polymer network. doria.fi It can directly track the conversion of Si-O-Si linkages to Si-OH groups.

Chromatographic and Mass Spectrometry Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for separating and identifying volatile degradation products, such as the cyclic siloxanes formed during thermal degradation. doria.fi

Pyrolysis-GC-MS (Pyr-GC-MS): This technique involves heating the material to induce thermal decomposition and then analyzing the fragments. It provides detailed structural information about the original polymer and its additives. und.edu

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the material and to study the kinetics of its decomposition. researchgate.netresearchgate.netresearchgate.net

Surface and Mechanical Analysis:

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material, useful for detecting changes in surface chemistry like oxidation. qut.edu.au

Contact Angle Goniometry: As mentioned, this measures surface wettability and is a sensitive indicator of the loss of hydrophobicity due to degradation. sudmed.ru

Advanced Characterization Techniques in Isooctyltrimethoxysilane Research

Spectroscopic Analysis of Chemical Structure and Bonding

Spectroscopic techniques are pivotal in the study of isooctyltrimethoxysilane, offering detailed insights into its molecular structure, the nature of its chemical bonds, and its interactions with various substrates. These methods are indispensable for confirming the chemical identity of the compound and for understanding the mechanisms of surface modification and film formation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule's vibrational modes, an FTIR spectrum provides a unique "fingerprint" of the compound.

In the analysis of this compound, several characteristic absorption bands are of particular interest. The presence of the isooctyl group is confirmed by strong absorption peaks corresponding to the stretching and bending vibrations of C-H bonds. Typically, asymmetric and symmetric stretching vibrations of CH3 and CH2 groups are observed in the 2850-2960 cm⁻¹ region. gelest.comresearchgate.net

The methoxy (B1213986) groups (-OCH₃) attached to the silicon atom give rise to distinct peaks. The Si-O-C stretching vibrations are typically found in the 1080-1190 cm⁻¹ range. gelest.comresearchgate.net The hydrolysis of these methoxy groups to form silanol (B1196071) (Si-OH) groups can be monitored by the appearance of a broad absorption band around 3200-3600 cm⁻¹. researchgate.netutwente.nlmdpi.com Subsequent condensation of these silanol groups, either with each other or with hydroxyl groups on a substrate surface, leads to the formation of siloxane (Si-O-Si) bonds. These bonds are characterized by a strong and broad absorption band, typically in the region of 1000-1130 cm⁻¹. gelest.commdpi.com The Si-C bond also exhibits a characteristic absorption, which can be used for identification. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (in isooctyl) | Stretching | 2850-2960 |

| Si-O-C (methoxy) | Stretching | 1080-1190 |

| Si-OH (silanol) | Stretching (broad) | 3200-3600 |

| Si-O-Si (siloxane) | Stretching (broad) | 1000-1130 |

| Si-C | Stretching | 771 |

Note: The exact peak positions can vary depending on the chemical environment and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of this compound. While ¹H and ¹³C NMR provide information about the organic isooctyl group, ²⁹Si NMR is particularly crucial for probing the environment of the silicon atom.

²⁹Si NMR has a wide chemical shift range, making it highly sensitive to the substituents attached to the silicon atom. huji.ac.il For this compound in its monomeric form, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of this peak provides confirmation of the trimethoxysilyl structure.

The power of ²⁹Si NMR becomes especially evident when studying the hydrolysis and condensation reactions of this compound. As the methoxy groups are replaced by hydroxyl groups, and subsequently form siloxane bridges, the chemical environment of the silicon atom changes, leading to predictable shifts in the ²⁹Si NMR spectrum. For instance, the formation of a Si-O-Si linkage will cause a downfield shift in the ²⁹Si resonance compared to the Si-OH group. By analyzing the number and chemical shifts of the peaks, it is possible to identify and quantify the different silicon species present, from the initial monomer to various oligomeric and polymeric structures. This provides invaluable information on the degree of condensation and the structure of the resulting siloxane network. illinois.edu

Interactive Table: Expected ²⁹Si NMR Chemical Shift Ranges for this compound and its Condensation Products

| Silicon Species | Structure | Expected Chemical Shift Range (ppm) |

| Monomer | R-Si(OCH₃)₃ | -40 to -50 |

| Dimer (one Si-O-Si bond) | R-Si(OCH₃)₂(OH) | -50 to -60 |

| Linear Polymer | R-Si(OCH₃)(O-)₂ | -60 to -70 |

| Cross-linked Polymer | R-Si(O-)₃ | -70 to -80 |

Note: 'R' represents the isooctyl group. The chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can be influenced by solvent and concentration.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material. When this compound is applied as a surface coating, XPS is instrumental in verifying the presence of the silane (B1218182) layer and in understanding its chemical bonding to the substrate.

An XPS survey scan of a surface treated with this compound would show peaks corresponding to silicon (Si), oxygen (O), and carbon (C). mdpi.com High-resolution scans of the Si 2p, O 1s, and C 1s regions provide more detailed information. The binding energy of the Si 2p peak can distinguish between different silicon chemical states. For example, silicon in the form of Si-O-Si (siloxane) will have a different binding energy than silicon bonded to carbon (Si-C) or to methoxy groups (Si-O-C). researchgate.netresearchgate.net